molecular formula C18H19ClN2O3 B5541657 N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide

Numéro de catalogue: B5541657
Poids moléculaire: 346.8 g/mol
Clé InChI: FQJLSIVOIFZGCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention in recent years due to its potent anti-tumor activity and unique mechanism of action.

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhances activity, suggesting the importance of structural modifications for increased efficacy. Compound 21, with potent AChE inhibition, has been highlighted for further development as an antidementia agent (Sugimoto et al., 1990).

Therapeutic Potential for Alzheimer's Disease

New series of piperazine and piperidine derivatives have been synthesized, showing promise as therapeutic agents for Alzheimer's disease through enzyme inhibition activities. These compounds, especially with specific structural features, have demonstrated excellent potential based on IC50 values, highlighting their role in treating neurodegenerative disorders (Hussain et al., 2016).

Neuroinflammation Imaging

PET imaging studies have identified compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), marking a significant advancement in imaging reactive microglia and their contribution to neuroinflammation. This noninvasive tool enhances the understanding of neuroinflammatory processes in neuropsychiatric disorders, offering a pathway to monitor and develop new therapeutics for neuroinflammation (Horti et al., 2019).

Serotonin Receptor Agonism

Research on benzamide derivatives as serotonin 4 receptor agonists has opened avenues for developing drugs with potential benefits for gastrointestinal motility. These findings are crucial for designing drugs with improved bioavailability and therapeutic profiles for gastrointestinal disorders, showcasing the importance of structural modifications in enhancing drug efficacy (Sonda et al., 2003).

Cannabinoid Receptor Antagonism

Studies have explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research contributes to understanding the therapeutic potential of cannabinoid receptor antagonists in mitigating the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Propriétés

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-4-5-14(19)11-15(12)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJLSIVOIFZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.